molecular formula C13H17FN2O5S B2360530 3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine CAS No. 2418709-55-2

3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2360530
CAS No.: 2418709-55-2
M. Wt: 332.35
InChI Key: JLVVFANUGCBQTQ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a fluorosulfonyloxy group, a methoxymethyl-substituted piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the fluorosulfonyloxy group and the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong bonds with certain enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and pyridine rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorosulfonyloxy-5-[3-(methyl)piperidine-1-carbonyl]pyridine
  • 3-Fluorosulfonyloxy-5-[3-(ethoxymethyl)piperidine-1-carbonyl]pyridine
  • 3-Fluorosulfonyloxy-5-[3-(hydroxymethyl)piperidine-1-carbonyl]pyridine

Uniqueness

3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-20-9-10-3-2-4-16(8-10)13(17)11-5-12(7-15-6-11)21-22(14,18)19/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVFANUGCBQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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